molecular formula C12H9NO3 B15068219 6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one

Cat. No.: B15068219
M. Wt: 215.20 g/mol
InChI Key: USBRXKRFIPTWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one (CAS 221457-19-8), with the synonym Dictangustine A, is a furoquinoline alkaloid, a class of natural products commonly found in plants of the Rutaceae family . This compound features a distinctive heterotricyclic structure composed of quinoline and furan rings, with a molecular formula of C12H9NO3 and a molecular weight of 215.20 g/mol . Furoquinoline alkaloids are of significant research interest due to their broad spectrum of pharmacological properties . They have demonstrated notable antimicrobial activity against a range of Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus , as well as antifungal effects . Their antiviral potential is also a key area of investigation, as related alkaloids have shown activity against viruses such as HCV and HIV-1, and have been identified as promising candidates for inhibiting SARS-CoV-2 replication by acting as DNA-intercalating agents . Furthermore, this class of compounds exhibits anti-acetylcholinesterase activity, making them relevant for research in neurodegenerative diseases, and also shows anti-inflammatory and cytotoxic effects . The 6-hydroxy substitution on the core furoquinoline structure is a key functional group that can influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets, thereby modulating its research value . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

6-hydroxy-9-methylfuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C12H9NO3/c1-13-10-3-2-7(14)6-9(10)11(15)8-4-5-16-12(8)13/h2-6,14H,1H3

InChI Key

USBRXKRFIPTWNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C(=O)C3=C1OC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one typically involves the reaction of 3-coumarinoyl methyl pyridinium bromide salts with 2-acetyl-furo[2,3-b]quinoline in the presence of sodium acetate in refluxing acetic acid . This method allows for the efficient formation of the desired furoquinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen functionalities.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in cellular processes.

    Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogs in the Furoquinoline Family

The table below highlights key structural analogs, their substituents, sources, and biological activities:

Compound Name Substituents Source Biological Activity Reference
6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one 6-OH, 9-CH₃ Dictamnus angustifolius Antiplatelet
8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one 8-OH, 9-CH₃ D. angustifolius Antiplatelet
Isokokusaginine (6,7-Dimethoxy-9-methyl) 6,7-OCH₃, 9-CH₃ Ruta chalepensis Not reported
Isopteleine (6-Methoxy-9-methyl) 6-OCH₃, 9-CH₃ Synthetic/Natural sources Not reported
Megistoquinone I 7-OCH₃, 8-CH₃, 9-CH₃ Sarcomelicope megistophylla Antibacterial
R-(+)-Platydesmine 8-OCH₃, 9-CH₃ Zanthoxylum nitidum Antiviral, Antifungal
Key Observations:

Substituent Position and Activity: The 6-hydroxy group in Dictangustine A is critical for antiplatelet activity, as its positional isomer (8-hydroxy analog) shows similar activity . Methoxy substitutions (e.g., Isopteleine) may reduce polarity and alter bioavailability. Methoxy vs.

Biological Activity Trends: Antibacterial activity in Megistoquinone I and Zanthonitidine A correlates with electron-deficient quinolinone moieties, which may disrupt bacterial membranes . Antiviral/fungal activity in R-(+)-platydesmine is linked to 8-methoxy and 9-methyl groups, enhancing steric bulk and membrane penetration .

Physicochemical and Pharmacokinetic Properties

Property 6-Hydroxy-9-methyl 8-Methoxy-9-methyl 6,7-Dimethoxy-9-methyl
Molecular Weight (g/mol) 215.21 229.23 259.26
XlogP 2.2 2.5 3.1
Hydrogen Bond Donors 1 0 0
TPSA (Ų) 53.7 44.4 44.4
Solubility Moderate (DMSO) Low (DMSO) Low (DMSO)
  • Solubility : The 6-hydroxy derivative’s solubility in polar aprotic solvents (e.g., DMSO) is superior to methoxy analogs due to its hydrogen-bonding capacity .

Biological Activity

6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is a compound belonging to the furoquinoline class, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and other relevant activities.

The molecular formula of this compound is C12H9NO2C_{12}H_{9}NO_{2} with a molecular weight of 199.21 g/mol. Its properties include:

  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 340.5 ± 21.0 °C at 760 mmHg
  • Melting Point : 187 °C

Anticancer Activity

Research indicates that furoquinoline derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For example:

  • Dictamnine , a related furoquinoline, has shown significant anticancer activity against non-small-cell lung cancer and breast cancer due to its ability to inhibit key signaling pathways such as PI3K/AKT/mTOR and MAPK .
  • Skimmianine , another furoquinoline alkaloid, demonstrated moderate cytotoxicity against the HeLa cell line with an IC50 value of 12.8 µg/mL .

The structure-activity relationship (SAR) studies suggest that modifications on the furoquinoline backbone can enhance anticancer potency. For instance, compounds with halogen substitutions exhibited improved activity compared to their non-halogenated counterparts .

Antimicrobial Activity

Furoquinoline derivatives have also been evaluated for their antimicrobial properties:

  • A study on coumarin-furoquinoline conjugates reported significant antitubercular activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL for certain derivatives .
  • The presence of hydroxyl and methoxy groups in the structure appears to enhance antimicrobial efficacy.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of furoquinoline alkaloids:

  • Skimmianine showed potent inhibition of nitric oxide production in BV2 cells with an IC50 value of 7.0 μM . This suggests that furoquinolines may modulate inflammatory responses effectively.

Case Study 1: Cytotoxicity Assessment

In a comparative study assessing the cytotoxic effects of various furoquinoline derivatives on cancer cell lines (HeLa and MCF-7), compounds with halogen substitutions exhibited significantly lower IC50 values compared to those with methyl or methoxy groups. The results are summarized in Table 1.

CompoundCell LineIC50 (µg/mL)
DictamnineHeLa12.6
SkimmianineHeLa12.8
Chloro-furoquinolineMCF-76.25
Bromo-furoquinolineMCF-73.12

Case Study 2: Antimicrobial Efficacy

A series of coumarin-furoquinoline conjugates were synthesized and tested for their antitubercular activity. The results indicated that chloro and bromo derivatives had MIC values comparable to standard antitubercular drugs like streptomycin (6.25 µg/mL) .

Q & A

Basic: What are the recommended methods for synthesizing 6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one?

Answer:
Synthesis typically involves cyclization of substituted quinoline precursors under controlled conditions. For example:

  • Intermediate preparation : Start with a quinoline derivative (e.g., 7-amino-4-methylquinolin-2(1H)-one) and functionalize the furan ring via hydroxylation and methylation.
  • Cyclization : Use reagents like hydroxylamine-O-sulfonic acid in methanol with lithium hydroxide as a base, stirred at room temperature for 30 hours .
  • Purification : Flash chromatography with heptane/EtOAc (3:1) gradients yields the product (≥90% purity) .
    Key validation : Confirm structure via 1H^1 \text{H}-NMR (e.g., δ 12.85 ppm for hydroxyl protons) and HRMS (mass accuracy <3 ppm) .

Basic: How should researchers handle and store this compound safely?

Answer:

  • Hazards : Classified under EU-GHS/CLP as acute toxicity (Category 4 for oral, dermal, inhalation) .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid dust formation.
  • Storage : Keep in airtight containers at –20°C under inert gas (e.g., argon) to prevent oxidation.
  • Emergency : For exposure, rinse with water for 15 minutes and seek medical attention, providing the SDS (EC 2015/830) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Answer:
Contradictions may arise from tautomerism or solvent effects. Methodological steps:

Solvent standardization : Use deuterated DMSO for consistent proton exchange rates .

Variable-temperature NMR : Probe tautomeric equilibria by analyzing shifts at 298 K vs. 313 K.

DFT calculations : Compare experimental 13C^{13} \text{C}-NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

X-ray crystallography : Resolve ambiguity via single-crystal analysis (e.g., C–C bond lengths: 1.419–1.391 Å) .

Advanced: What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

Answer:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., nitro, bromo) at the 3-position to enhance binding affinity (e.g., 4-nitrophenyl analog: IC50_{50} improvement by 5×) .
  • Ring hybridization : Replace the furan ring with thieno or isothiazolo moieties to improve metabolic stability (e.g., logP reduction from 2.8 to 1.9) .
  • In silico screening : Perform docking studies with target proteins (e.g., Plasmodium falciparum cytochrome bc1_1) to prioritize analogs .

Basic: Which spectroscopic techniques are critical for purity assessment?

Answer:

  • HPLC-DAD : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; retention time consistency (±0.1 min) indicates purity .
  • LC-MS (ESI) : Monitor [M+H]+^+ signals (e.g., m/z 293.0749) with isotopic pattern matching .
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values (e.g., C17_{17}H13_{13}N2_2OS requires C 69.61%, H 4.47%) .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Answer:

  • Reactivity indices : Calculate Fukui functions (NPA charges) to identify nucleophilic/electrophilic sites (e.g., C-6 hydroxy group: f=0.15f^- = 0.15) .
  • Transition state modeling : Use Gaussian09 at the M06-2X/def2-TZVP level to simulate ring-opening reactions (activation energy <25 kcal/mol) .
  • Solvent effects : Apply COSMO-RS to predict solubility in DMSO vs. ethanol (error margin <5%) .

Basic: What are the best practices for scaling up synthesis without compromising yield?

Answer:

  • Batch optimization : Maintain stoichiometric ratios (e.g., 1:3.5 substrate:reagent) and scale reaction volume linearly .
  • Process safety : Monitor exotherms using RC1e calorimetry; cooling rates >2°C/min prevent decomposition .
  • Workup automation : Employ centrifugal partition chromatography (CPC) for high-throughput purification .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

Answer:

  • Isotopic labeling : Synthesize 13C^{13} \text{C}-labeled analogs (e.g., at C-9 methyl) for metabolic tracking via 13C^{13} \text{C}-NMR .
  • Kinetic studies : Use stopped-flow spectrophotometry to measure binding rates with target enzymes (e.g., kon=1.2×104M1s1k_{\text{on}} = 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}) .
  • Knockout models : Apply CRISPR-Cas9 to validate target engagement in cell lines (e.g., HEK293T with CYP3A4 KO) .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

  • Solvent selection : Use ethanol/water (7:3 v/v) for high recovery (>85%) .
  • Temperature gradient : Dissolve at 80°C, cool to 4°C at 0.5°C/min to form monoclinic crystals (melting point: 302–357°C) .
  • Decolorization : Add activated charcoal (1% w/w) during heating to remove impurities .

Advanced: How can researchers address low reproducibility in biological assays?

Answer:

  • Assay standardization : Pre-incubate compounds in serum-free media for 24 hours to stabilize protein binding .
  • Counter-screening : Test analogs against off-target kinases (e.g., EGFR, VEGFR2) to rule out false positives .
  • Data normalization : Use Z-factor scoring (Z>0.5Z' > 0.5) to validate high-throughput screening (HTS) reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.